4-Bromo-5-cyclopropyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-cyclopropyl-1,3-oxazole is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bio-Fe3O4 Magnetic Nanoparticles in Synthesis
4-Bromo-5-cyclopropyl-1,3-oxazole derivatives have been synthesized using bio-Fe3O4 magnetic nanoparticles. These nanoparticles facilitate the green synthesis of thioxo-1,3-oxazole derivatives, which have shown potential in antimicrobial and antioxidant activities (Ghazvini, Sheikholeslami-Farahani, Hamedani, Shahvelayati, & Rostami, 2020).
Antioxidant Agents Synthesis
4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, related to this compound, have been synthesized for their potential as potent antioxidant agents. These compounds have shown higher antioxidant activity compared to standard antioxidants in specific assays (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).
Role in Coordination Chemistry
Oxazole ligands, closely related to this compound, play a crucial role in coordination chemistry, especially in transition metal-catalyzed asymmetric organic syntheses. These compounds are valuable due to their versatility and ease of synthesis from readily available precursors (Gómez, Muller, & Rocamora, 1999).
Solar Photo-Thermochemical Syntheses
This compound derivatives have been synthesized using solar photo-thermochemical methods. This approach is considered more environmentally friendly and efficient for producing such compounds (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Gold-Catalyzed Syntheses
The synthesis of highly functionalized 4-aminooxazoles, structurally related to this compound, has been achieved through gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition. This method offers a versatile approach to creating complex oxazole compounds with significant bioactive potential (Gillie, Jannapu Reddy, & Davies, 2016).
Future Directions
Oxazole-based molecules, including “4-Bromo-5-cyclopropyl-1,3-oxazole”, are significant heterocyclic nuclei that have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . Future research may focus on developing new synthetic strategies, exploring their biological activities, and their potential applications in medicine and agriculture .
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets based on their chemical diversity .
Mode of Action
Oxazole derivatives are known to participate in various reactions, including suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a wide spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromo-5-cyclopropyl-1,3-oxazole are not fully explored yet. For instance, some oxazole derivatives have shown considerable DPP-IV inhibition .
Cellular Effects
Some oxazole derivatives have been found to exhibit cytotoxic effects and influence the expression of proteins such as p21 WAF-1, Bax, and Bcl-2 .
Molecular Mechanism
Oxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazoles are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOAVXRPLNFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.